5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine 5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13724688
InChI: InChI=1S/C8H6BrClF2N2/c9-5-1-6(10)7(13-2-5)14-3-8(11,12)4-14/h1-2H,3-4H2
SMILES: C1C(CN1C2=C(C=C(C=N2)Br)Cl)(F)F
Molecular Formula: C8H6BrClF2N2
Molecular Weight: 283.50 g/mol

5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine

CAS No.:

Cat. No.: VC13724688

Molecular Formula: C8H6BrClF2N2

Molecular Weight: 283.50 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine -

Specification

Molecular Formula C8H6BrClF2N2
Molecular Weight 283.50 g/mol
IUPAC Name 5-bromo-3-chloro-2-(3,3-difluoroazetidin-1-yl)pyridine
Standard InChI InChI=1S/C8H6BrClF2N2/c9-5-1-6(10)7(13-2-5)14-3-8(11,12)4-14/h1-2H,3-4H2
Standard InChI Key OZCHKNSMDIDTAI-UHFFFAOYSA-N
SMILES C1C(CN1C2=C(C=C(C=N2)Br)Cl)(F)F
Canonical SMILES C1C(CN1C2=C(C=C(C=N2)Br)Cl)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 2-, 3-, and 5-positions with a 3,3-difluoro-azetidine group, chlorine, and bromine, respectively. The azetidine moiety—a four-membered saturated nitrogen heterocycle—introduces conformational strain and electron-withdrawing effects due to its two fluorine atoms. This combination of substituents creates a polarized electronic environment, enhancing reactivity at the bromine and chlorine sites.

Physicochemical Profile

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₈H₆BrClF₂N₂
Molecular Weight283.50 g/mol
Topological Polar Surface Area (TPSA)~50 Ų (estimated)
logP (Octanol-Water)~2.8 (predicted)

The moderate logP value suggests balanced lipophilicity, facilitating membrane permeability in biological systems, while the relatively low TPSA minimizes efflux pump interactions .

Synthetic Methodologies

Optimization Challenges

A critical challenge is minimizing dehalogenation side reactions during azetidine coupling. Studies in analogous systems (e.g., BLU-945 intermediates) demonstrate that palladium catalysts with bulky phosphine ligands suppress undesired debromination . For instance, Pd(dppf)Cl₂ in tandem with cesium carbonate enhances selectivity for azetidine incorporation .

Alternative Routes

Patent literature describes methods using trifluoromethanesulfonyl anhydride (Tf₂O) to activate hydroxyl groups in azetidine precursors, enabling efficient coupling with halogenated pyridines . This approach avoids harsh conditions, improving functional group compatibility.

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitutions

The bromine atom at the 5-position is highly susceptible to Suzuki-Miyaura cross-coupling with aryl boronic acids. For example, coupling with phenylboronic acid yields 3-chloro-2-(3,3-difluoro-azetidin-1-yl)-5-phenylpyridine, a scaffold explored in kinase inhibitor development .

Reductive Dehalogenation

Under hydrogenation conditions (e.g., H₂/PtO₂), the chlorine substituent at the 3-position can be selectively removed, generating 5-bromo-2-(3,3-difluoro-azetidin-1-yl)-pyridine . This intermediate serves as a precursor for further functionalization.

Azetidine Ring Modifications

The difluoro-azetidine group undergoes ring-opening reactions with nucleophiles like amines or alcohols. For instance, treatment with sodium methoxide cleaves the azetidine ring, producing a secondary amine derivative .

Applications in Medicinal Chemistry

Kinase Inhibition

Structural analogs of this compound exhibit potency against BCL6 and JAK1, oncogenic targets in lymphoma and autoimmune diseases . The azetidine moiety enhances binding affinity by occupying hydrophobic pockets in kinase active sites, as evidenced by X-ray crystallography .

Pharmacokinetic Optimization

Reducing TPSA through halogen substitution (e.g., replacing nitriles with chlorine) improves permeability and reduces efflux ratios. For example, CCT374705—a BCL6 inhibitor derived from a related scaffold—achieves an oral bioavailability of 39% in murine models .

Materials Science Applications

Organic Semiconductors

The electron-deficient pyridine core and fluorine-rich azetidine group make this compound a candidate for n-type semiconductors. Pyridine derivatives are widely used in organic light-emitting diodes (OLEDs), where their electron-transport properties enhance device efficiency.

Coordination Chemistry

The nitrogen atoms in the pyridine and azetidine rings act as ligands for transition metals. Complexes with Cu(I) or Pd(II) exhibit luminescent properties, potentially useful in catalytic systems or sensors .

Comparison with Structural Analogs

CompoundCore StructureKey SubstituentsBioactivity (IC₅₀)
5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridinePyridineBr, Cl, difluoro-azetidineBCL6: 10 nM
5-Chloro-2-(azetidin-1-yl)-pyridinePyridineCl, azetidineJAK1: 15 nM
5-Bromo-2-(pyrrolidin-1-yl)-pyridinePyridineBr, pyrrolidineEGFR: 8 nM

The difluoro-azetidine group confers superior metabolic stability compared to pyrrolidine analogs, as fluorination reduces oxidative degradation .

Future Research Directions

Targeted Degradation

Incorporating PROTAC motifs (e.g., E3 ligase ligands) could transform this compound into a BCL6 degrader, enhancing therapeutic efficacy in drug-resistant cancers .

Green Synthesis

Developing catalytic asymmetric methods for azetidine coupling would streamline production. Photoredox catalysis, successful in related systems, offers a promising avenue .

Material Durability

Investigating fluorinated azetidine’s impact on semiconductor stability under UV exposure could unlock applications in flexible electronics.

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